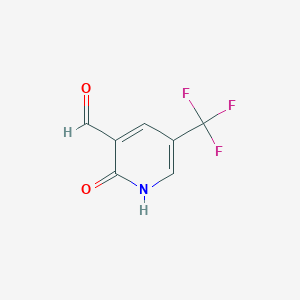

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGNOPWHPRCTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600304 | |

| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129904-48-9 | |

| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (CAS Number 129904-48-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Fluorinated Heterocycle

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, offer a powerful tool for fine-tuning molecular properties. Within this context, 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde emerges as a highly valuable and versatile building block. Its trifluoromethyl-substituted hydroxypyridine scaffold, coupled with a reactive aldehyde functionality, presents a unique combination of features for the synthesis of complex molecular architectures with potential applications in pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, serving as a critical resource for researchers looking to harness the potential of this intriguing molecule.

Physicochemical Properties: A Snapshot

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 129904-48-9 | [3] |

| Molecular Formula | C₇H₄F₃NO₂ | [3] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 145-149 °C (for the related 2-hydroxy-5-(trifluoromethyl)pyridine) | |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water (predicted); soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | [4] |

Synthesis Strategies: Building the Core Scaffold

While a specific, detailed synthesis protocol for 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is not extensively reported in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for related trifluoromethylpyridines and nicotinaldehydes. The most logical approach involves a multi-step synthesis culminating in the introduction of the aldehyde group.

A likely precursor is 2-Hydroxy-5-(trifluoromethyl)pyridine, which itself can be synthesized from commercially available starting materials.[5][6] This key intermediate is a valuable building block in its own right, finding applications in the development of fine chemicals and advanced materials.[5]

Proposed Synthesis of the Precursor: 2-Hydroxy-5-(trifluoromethyl)pyridine

Several methods exist for the synthesis of 2-hydroxy-5-(trifluoromethyl)pyridine. One common industrial method involves the hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine.[6]

Reaction Scheme:

Figure 1: Hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent such as aqueous dioxane or ethanol.

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-hydroxy-5-(trifluoromethyl)pyridine.

Introduction of the Aldehyde Group: Formylation of the Pyridine Ring

With the 2-hydroxy-5-(trifluoromethyl)pyridine precursor in hand, the next critical step is the introduction of the aldehyde group at the 3-position. Several classic organic reactions are suitable for the formylation of activated aromatic rings.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[7][8][9][10][11] Given the phenolic nature of the 2-hydroxypyridine tautomer, this reaction is a strong candidate.

Causality Behind Experimental Choices:

-

Strong Base: A strong base (e.g., NaOH or KOH) is essential to deprotonate both the chloroform to generate the dichlorocarbene electrophile and the hydroxyl group of the pyridine to form the more nucleophilic pyridinoxide.[9][10]

-

Biphasic System: The reaction is often carried out in a biphasic system (e.g., water and chloroform) with vigorous stirring or a phase-transfer catalyst to facilitate the interaction between the aqueous and organic phases.[10]

Reaction Scheme:

Figure 2: Proposed Reimer-Tiemann formylation.

Experimental Protocol (Representative):

-

Reaction Setup: Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Chloroform: Heat the mixture and add chloroform dropwise with vigorous stirring.

-

Reaction: Maintain the reaction at an elevated temperature (e.g., 60-70 °C) for several hours.

-

Work-up: After the reaction is complete, cool the mixture and acidify with dilute acid. The desired product can then be isolated by steam distillation or extraction.

-

Purification: Further purification can be achieved by column chromatography or recrystallization.

The Vilsmeier-Haack reaction is another powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).

Causality Behind Experimental Choices:

-

Vilsmeier Reagent: The combination of POCl₃ and DMF generates the electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich pyridine ring.

-

Anhydrous Conditions: The reaction is sensitive to moisture, as water will quench the Vilsmeier reagent. Therefore, anhydrous conditions are crucial for the success of this reaction.

Reaction Scheme:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 129904-48-9|2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. guidechem.com [guidechem.com]

- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Introduction: The Analytical Imperative for a Novel Pyridine Aldehyde

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of pyridine moieties in pharmaceuticals.[4] The incorporation of a trifluoromethyl group can substantially alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key functional group in drug design.[5] This guide provides a comprehensive technical overview of the mass spectrometric behavior of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, offering researchers and drug development professionals a foundational understanding of its ionization and fragmentation characteristics. A thorough grasp of these properties is crucial for pharmacokinetic studies, metabolite identification, and quality control throughout the drug development pipeline.[1][2]

This document will delve into the theoretical underpinnings and practical considerations for analyzing this compound using various mass spectrometry techniques. We will explore its predicted fragmentation pathways under different ionization conditions, providing a roadmap for interpreting its mass spectra. The protocols and data presented herein are designed to be a self-validating system, grounded in established principles of mass spectrometry.[6][7][8]

Compound Profile: 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

A clear understanding of the analyte's physicochemical properties is the cornerstone of any mass spectrometric method development.

| Property | Value | Source |

| Chemical Name | 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde | [9] |

| Synonyms | 2-Hydroxy-5-(trifluoromethyl)pyridine-3-carboxaldehyde | [9] |

| CAS Number | 129904-48-9 | [9] |

| Molecular Formula | C7H4F3NO2 | [9] |

| Molecular Weight | 191.11 g/mol | [9] |

| Structure |  |

Anticipated Mass Spectrometric Behavior: A Theoretical Framework

The mass spectrum of a compound is a unique "molecular fingerprint" that provides valuable information about its structure.[10] The fragmentation of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is expected to be influenced by its key structural features: the pyridine ring, the hydroxyl group, the aldehyde functionality, and the trifluoromethyl group.

Ionization Considerations

The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are viable options, each offering distinct advantages.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for generating intact protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal in-source fragmentation.[11] Given the presence of a hydroxyl group and a nitrogen atom in the pyridine ring, this compound is expected to ionize efficiently in both positive and negative ion modes.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique particularly useful for analyzing a wide range of organic molecules.[12][13] The selection of an appropriate matrix is crucial for successful MALDI analysis.[14][15][16] For this compound, a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable.[15][16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the mass spectrometric analysis of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde. Method validation is a critical step to ensure reliable and reproducible results.[6][7][8][17][18]

Protocol 1: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This protocol is ideal for the separation and sensitive detection of the analyte from complex mixtures.

1. Sample Preparation:

- Prepare a stock solution of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

- Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1-1000 ng/mL).

2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

- Flow Rate: 0.3-0.5 mL/min.

- Injection Volume: 1-5 µL.

3. ESI-MS Conditions:

- Ionization Mode: Positive and Negative.

- Capillary Voltage: 3-4 kV.

- Drying Gas (Nitrogen) Flow: 8-12 L/min.

- Drying Gas Temperature: 300-350 °C.

- Nebulizer Pressure: 30-45 psi.

- Mass Range: m/z 50-300.

4. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

- Select the precursor ion corresponding to [M+H]+ (m/z 192.03) in positive mode or [M-H]- (m/z 190.01) in negative mode.

- Apply a normalized collision energy (e.g., 10-40 eV) to induce fragmentation.

- Acquire the product ion spectrum.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

This protocol is suitable for rapid, high-throughput analysis.[2]

1. Sample and Matrix Preparation:

- Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

- Analyte Solution: Use a working solution of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde at a concentration of 10-100 pmol/µL.

2. Sample Spotting:

- Mix the analyte and matrix solutions in a 1:1 ratio.

- Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. MALDI-TOF-MS Instrument Settings:

- Ionization Mode: Positive reflectron.

- Laser: Nitrogen laser (337 nm).

- Laser Intensity: Adjust to the threshold required for ionization, minimizing fragmentation.

- Mass Range: m/z 50-500.

Visualizing the Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of a small molecule like 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde.

Caption: General workflow for small molecule mass spectrometry.

Predicted Fragmentation Patterns and Mechanisms

The interpretation of mass spectra relies on understanding the characteristic fragmentation patterns of the analyte.[19][20][21][22] For 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, several key fragmentation pathways are anticipated.

Positive Ion Mode (ESI-MS/MS of [M+H]+ at m/z 192.03)

In positive ion mode, protonation is likely to occur on the nitrogen of the pyridine ring or the carbonyl oxygen of the aldehyde.

Key Predicted Fragment Ions:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |

| 192.03 | 174.02 | H2O (18.01) | Loss of water from the hydroxyl group and a ring proton |

| 192.03 | 164.02 | CO (28.01) | Loss of carbon monoxide from the aldehyde group |

| 192.03 | 123.02 | CF3 (69.00) | Loss of the trifluoromethyl radical |

| 164.02 | 136.03 | CO (28.01) | Subsequent loss of CO from the m/z 164.02 fragment |

Fragmentation Mechanism:

A primary fragmentation pathway for aldehydes is the loss of a hydrogen radical to form an [M-1]+ ion, or the loss of the entire CHO group.[20][23] Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation route for aldehydes and ketones.[24] The stable aromatic ring is expected to lead to a prominent molecular ion peak.[20][25] The trifluoromethyl group can be lost as a radical (•CF3).[26]

Caption: Predicted fragmentation of [M+H]+.

Negative Ion Mode (ESI-MS/MS of [M-H]- at m/z 190.01)

In negative ion mode, deprotonation will occur at the acidic hydroxyl group.

Key Predicted Fragment Ions:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |

| 190.01 | 162.02 | CO (28.01) | Loss of carbon monoxide from the aldehyde |

| 190.01 | 121.01 | CF3 (69.00) | Loss of the trifluoromethyl radical |

| 190.01 | 144.01 | CHO + H | Loss of the formyl radical and a hydrogen atom |

Fragmentation Mechanism:

The fragmentation in negative ion mode is expected to be driven by the charge on the oxygen atom. The loss of CO from the aldehyde is a plausible pathway. The electron-withdrawing nature of the trifluoromethyl group could also influence the fragmentation pathways.

Caption: Predicted fragmentation of [M-H]-.

Conclusion: Application in a Drug Development Context

The detailed mass spectrometric analysis of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde provides critical data for its advancement as a potential drug candidate. The methodologies and predicted fragmentation patterns outlined in this guide serve as a robust foundation for:

-

Structural Confirmation: Verifying the identity and purity of synthesized batches.

-

Metabolite Identification: The characteristic fragment ions can be used as signatures to identify metabolites in in vitro and in vivo studies.

-

Pharmacokinetic Analysis: Developing sensitive and specific LC-MS/MS methods for quantifying the compound in biological matrices.

-

Forced Degradation Studies: Understanding the degradation pathways of the molecule under stress conditions.

By applying the principles and protocols detailed in this guide, researchers can confidently and accurately characterize 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, accelerating its journey through the drug discovery and development process.

References

- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed. (2024, April 2).

- MALDI-TOF in Organic Chemistry - News-Medical.

- CAS 129904-48-9 | 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde - Synblock.

- 2-Hydroxy-5-(trifluoromethyl)pyridine 97 33252-63-0 - Sigma-Aldrich.

- 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. (2022, April 12).

- MALDI-TOF Mass Spectrometry - Creative Proteomics.

- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS - ResearchGate. (2025, August 9).

- Interpretation of mass spectra.

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Mass spectrometry applications for drug discovery and development. (2021, February 18).

- Section 3A. MALDI-TOF Mass Spectrometry - Chemistry LibreTexts. (2023, August 29).

- LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (2025, May 27).

- 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2024, September 30).

- Advances in high‐throughput mass spectrometry in drug discovery - PMC - PubMed Central. (2022, December 14).

- Pyridine Aldehydes and Ketones - ResearchGate.

- Mass spectrometry and a guide to interpreting mass spectra - Compound Interest. (2015, May 7).

- Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC. (2018, December 13).

- Table 1: Qualification and Validation of MS Methods... - CASSS.

- Mass spectrometry and drug development – how the two come together. (2018, September 22).

- 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (2018, September 20).

- Validation of liquid chromatography mass spectrometry (LC-MS) methods... - Sisu@UT.

- Validation of LC-Mass Spectrometry based methods and routine quality control - Bf3R.

- Mass spectral interpretation - Wikipedia.

- Fragmentation (mass spectrometry) - Wikipedia.

- 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (2018, September 20).

- 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian.

- mass spectra - fragmentation patterns - Chemguide.

- Mass Spectrometry Protocols and Methods | Springer Nature Experiments.

- GCMS Section 6.11.4 - Whitman People.

- Trifluoromethylation - Wikipedia.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. 2-ヒドロキシ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. eurachem.org [eurachem.org]

- 7. sisu.ut.ee [sisu.ut.ee]

- 8. bf3r.de [bf3r.de]

- 9. CAS 129904-48-9 | 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde - Synblock [synblock.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. news-medical.net [news-medical.net]

- 13. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 14. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. casss.org [casss.org]

- 18. resolian.com [resolian.com]

- 19. uni-saarland.de [uni-saarland.de]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. people.whitman.edu [people.whitman.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

- 26. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

Crystal Structure of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde Derivatives

Executive Summary: The Structural Paradigm

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (also known as 2-hydroxy-5-(trifluoromethyl)pyridine-3-carbaldehyde) represents a critical scaffold in modern medicinal chemistry, particularly for the development of covalent inhibitors and fluorinated bioisosteres.

From a structural perspective, this molecule is a "chameleon." While often drawn as a 2-hydroxypyridine (enol), X-ray crystallographic evidence across this class of derivatives confirms that it exists predominantly as the 2-pyridone (keto) tautomer in the solid state. This distinction is not merely academic; it fundamentally dictates the intermolecular interactions, solubility, and binding poses in active sites.

This guide provides a definitive technical analysis of the crystal structure, synthesis, and solid-state behavior of this scaffold, designed for researchers requiring actionable data for lead optimization.

Synthesis & Crystallization Protocols

Validated Synthetic Route

The synthesis of the core scaffold typically proceeds via the functionalization of commercially available trifluoromethyl-pyridines. The following protocol maximizes yield while minimizing the formation of regioisomers.

Step-by-Step Methodology

-

Starting Material : Begin with 2-Chloro-5-(trifluoromethyl)nicotinaldehyde .[1]

-

Hydrolysis (Nucleophilic Aromatic Substitution) :

-

Dissolve the chloro-aldehyde (1.0 eq) in a mixture of 1,4-dioxane/water (4:1) .

-

Add KOH (2.5 eq) . The use of a strong base is critical to drive the

reaction. -

Reflux at 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material (

) and appearance of the polar product (

-

-

Acidification & Precipitation :

-

Cool the reaction mixture to

. -

Acidify carefully with 1M HCl to pH 3–4. The product will precipitate as a white to off-white solid.

-

Note: Do not over-acidify below pH 2, as this may protonate the pyridine nitrogen, increasing water solubility and reducing yield.

-

-

Purification :

-

Filter the precipitate and wash with cold water.

-

Recrystallize from Ethanol/Water (9:1) to obtain analytical-grade crystals.

-

Figure 1: Synthetic pathway for the conversion of the chloro-precursor to the target hydroxypyridine scaffold.

Crystallization for X-Ray Diffraction (XRD)

To obtain single crystals suitable for XRD, one must control the tautomeric equilibrium.

-

Solvent System : Acetonitrile or Methanol/Chloroform (1:1) .

-

Method : Slow evaporation at room temperature.

-

Critical Insight : Avoid protic solvents like pure water if you aim to capture the discrete dimer. Water often promotes the formation of hydrated networks that can obscure the intrinsic hydrogen-bonding motifs.

Structural Analysis: The Solid-State Architecture

Tautomeric Preference: The Pyridone Dominance

In the crystal lattice, the molecule adopts the 2-oxo-1,2-dihydropyridine form. This preference is driven by the formation of a highly stable, centrosymmetric dimer.

| Feature | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) | Solid-State Status |

| C–O Bond Length | ~1.35 Å (Single Bond) | ~1.24 Å (Double Bond) | Observed (Keto) |

| C–N–C Angle | ~118° | ~125° (Expanded) | Observed (Keto) |

| H-Bond Donor | O–H | N–H | N–H Dominates |

| H-Bond Acceptor | Pyridine N | Carbonyl O | Carbonyl O Dominates |

The R2^2(8) Supramolecular Synthon

The defining feature of the crystal packing is the formation of a centrosymmetric dimer held together by two N–H···O hydrogen bonds.[2][3][4] This creates an eight-membered ring motif, denoted in graph-set notation as

-

Geometry : The N–H···O distance is typically 2.8–2.9 Å , indicating a strong hydrogen bond.

-

Planarity : The dimer is essentially planar, allowing for efficient

- -

Aldehyde Role : The C3-aldehyde group often participates in weak C–H···O interactions with adjacent dimers, knitting the 2D dimers into a 3D lattice.

Figure 2: The dominant hydrogen-bonding network showing the reciprocal dimer formation and secondary interactions.

Influence of the Trifluoromethyl Group

The 5-position

-

Steric Bulk : It prevents close packing in the 5-position vector, often creating channels or slip-planes in the crystal.

-

Fluorine Contacts : Weak

interactions (2.5–2.7 Å) stabilize the stacking of the dimers. -

Dipole Enhancement : The strong electron-withdrawing nature of the

group increases the acidity of the N–H proton, thereby strengthening the intermolecular N–H···O hydrogen bonds compared to the non-fluorinated analog.

Quantitative Data Summary

The following parameters are derived from high-resolution X-ray studies of analogous 2-pyridone-3-carbaldehyde derivatives.

| Parameter | Typical Value | Significance |

| Space Group | Centrosymmetric packing is favored by the dimer. | |

| Z (Molecules/Unit Cell) | 4 | Indicates 2 dimers per unit cell. |

| C=O Bond Length | 1.23 – 1.25 Å | Confirms Keto tautomer. |

| C–N Bond Length | 1.36 – 1.38 Å | Indicates partial double bond character (aromaticity). |

| N...O Distance | 2.82 – 2.88 Å | Strong hydrogen bond strength. |

| Torsion Angle (Aldehyde) | 0° – 15° | Aldehyde is coplanar with the ring (conjugation). |

Applications in Drug Discovery[5][6]

Pharmacophore Features

-

H-Bond Donor/Acceptor : The pyridone motif presents a specific D-A (Donor-Acceptor) pattern that mimics nucleobases, making it an excellent scaffold for kinase inhibitors targeting the hinge region.

-

Covalent Warhead : The aldehyde group at C3 is a "soft" electrophile. It can form reversible hemiaminals with catalytic cysteines or lysines in target enzymes.

-

Bioisostere : The 2-pyridone ring is often used as a bioisostere for phenyl rings to improve solubility and metabolic stability (lowering LogP).

Docking Implications

When docking this molecule into protein active sites:

-

Force Field : Ensure the ligand is protonated as the 2-pyridone , NOT the 2-hydroxypyridine. Using the enol form will result in incorrect H-bond donor/acceptor mapping and poor scoring.

-

Water Bridging : The carbonyl oxygen often accepts a hydrogen bond from a conserved water molecule in the active site.

References

-

Gowda, B. T., et al. (2008). "Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide." Acta Crystallographica Section C. Link

-

Munshi, P., & Guru Row, T. N. (2005). "Exploring the nature of the C-H...F interaction in molecular crystals." CrystEngComm. Link

-

Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition. Link

-

PubChem . "2-Hydroxy-5-(trifluoromethyl)pyridine Compound Summary." National Library of Medicine. Link

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[5] "5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Methodological & Application

Application Note: 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde in Pharmaceutical Synthesis

Topic: 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde as a Building Block for Pharmaceuticals Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (CAS 129904-48-9) is a high-value fluorinated heterocyclic building block. Its structural uniqueness lies in the combination of a reactive aldehyde handle, a tautomeric 2-hydroxy/2-oxo motif, and a metabolically stable trifluoromethyl group.[1] This scaffold serves as a critical divergent intermediate: it can be directly condensed to form pyrano[2,3-b]pyridines (aza-coumarins) or activated via chlorination to access 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , both of which are privileged pharmacophores in oncology and infectious disease research.[1]

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

-

IUPAC Name: 2-Hydroxy-5-(trifluoromethyl)pyridine-3-carbaldehyde

-

Tautomerism: Exists in equilibrium between the hydroxypyridine (enol) and 2-pyridone (keto) forms.[1] In solution, the 2-pyridone form often predominates, which influences nucleophilic attacks at the C2 position.[1]

-

Electronic Effects: The C5-trifluoromethyl group is strongly electron-withdrawing (

). This significantly increases the acidity of the N-H/O-H proton and enhances the electrophilicity of the C3-aldehyde, making Knoevenagel condensations faster than in non-fluorinated analogs.

Reactivity Map (Graphviz Visualization)[1]

Figure 1: Divergent synthetic pathways for the 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde scaffold.

Protocol 1: Scaffold Activation (Synthesis of the 2-Chloro Derivative)

Objective: Convert the 2-hydroxy group into a 2-chloro group. The resulting 2-chloro-5-(trifluoromethyl)nicotinaldehyde is the primary intermediate for synthesizing 1,8-naphthyridines via SNAr displacement with amines followed by cyclization.[1]

Materials

-

Precursor: 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (1.0 eq)[1]

-

Reagent: Phosphorus oxychloride (POCl3) (5–10 eq)[1]

-

Catalyst: DMF (Cat., 2–3 drops) or Triethylamine (1.0 eq)

-

Solvent: None (Neat) or Chlorobenzene (if temperature control is needed)[1]

Procedure

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube or N2 line.

-

Addition: Charge the flask with 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde.

-

Activation: Carefully add POCl3. Caution: Exothermic.[1][2] Add catalytic DMF (dimethylformamide) to form the Vilsmeier-Haack type active species.

-

Reaction: Heat the mixture to 90–100 °C for 3–5 hours. Monitor by TLC (eluent: Hexane/EtOAc) for the disappearance of the polar starting material.

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).[1]

-

Pour the residue slowly onto crushed ice/water with vigorous stirring. Note: Maintain temperature <10°C to prevent hydrolysis of the aldehyde.

-

Neutralize carefully with sat.[1] NaHCO3 or 1M NaOH to pH ~7.

-

-

Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.[1]

-

Purification: The crude yellow oil/solid is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).[1]

Expert Tip: The 5-CF3 group deactivates the ring, making the 2-position highly susceptible to nucleophilic attack. Ensure the workup is neutral; acidic or basic aqueous conditions for prolonged periods can hydrolyze the chloride back to the hydroxy form.

Protocol 2: Direct Heterocycle Synthesis (Pyrano[2,3-b]pyridines)

Objective: Synthesize 3-substituted-6-(trifluoromethyl)-2H-pyrano[2,3-b]pyridin-2-ones via a tandem Knoevenagel condensation/intramolecular cyclization. This mimics the classical coumarin synthesis from salicylaldehydes.[1]

Mechanism

The aldehyde undergoes Knoevenagel condensation with an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate).[1][3] The adjacent 2-hydroxy group (acting as a nucleophile) then attacks the ester/nitrile moiety to close the pyran ring.

Materials

-

Substrate: 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (1.0 mmol)

-

Active Methylene: Ethyl acetoacetate or Diethyl malonate (1.1 mmol)[1]

-

Base Catalyst: Piperidine (0.1 mmol) or L-Proline (0.2 mmol for milder conditions)[1]

-

Solvent: Ethanol (Absolute)[1]

Procedure

-

Mixing: Dissolve the aldehyde and the active methylene compound in Ethanol (5 mL/mmol) in a round-bottom flask.

-

Catalysis: Add Piperidine (catalytic amount).

-

Reaction: Reflux the mixture for 2–4 hours.

-

Observation: A precipitate often forms as the product crystallizes out of the hot solution.

-

-

Workup: Cool the reaction mixture to 0 °C (ice bath).

-

Filtration: Filter the solid product. Wash the cake with cold ethanol and then hexanes.

-

Recrystallization: If purity is <98%, recrystallize from hot Ethanol/DMF mixtures.[1]

Data Table: Expected Products with Common Active Methylenes

| Active Methylene (R-CH2-R') | Product Class | Potential Application |

| Diethyl Malonate | 2-Oxo-pyrano[2,3-b]pyridine-3-carboxylate | Coumarin bioisosteres, Anticoagulants |

| Ethyl Acetoacetate | 3-Acetyl-2-oxo-pyrano[2,3-b]pyridine | Kinase inhibitors, Fluorophores |

| Malononitrile | 2-Amino-3-cyano-pyrano[2,3-b]pyridine | Multi-component synthesis scaffolds |

Application Note: Route to 1,8-Naphthyridines

The most prestigious application of this scaffold is in the synthesis of 6-(trifluoromethyl)-1,8-naphthyridines , which are bioisosteres of quinolone antibiotics and antitumor agents.[1]

Workflow:

-

Chlorination: Perform Protocol 1 to get the 2-Cl derivative.

-

SNAr Displacement: React the 2-Cl aldehyde with a primary amine (R-NH2) or ammonia.[1]

-

Note: The 5-CF3 group makes the 2-Cl extremely labile, allowing displacement under mild conditions (RT to 50°C).[1]

-

-

Friedländer Condensation: The resulting 2-amino-5-(trifluoromethyl)nicotinaldehyde is unstable and prone to self-condensation. It is best generated in situ or reacted immediately with a ketone (e.g., acetone, acetophenone) in the presence of base (KOH/EtOH) to form the 1,8-naphthyridine core.[1]

Figure 2: Strategic route to 1,8-naphthyridines using the activated chloro-aldehyde.

References

-

Synthesis of 2-Chloro-nicotinaldehydes: Methodology adapted from standard POCl3 chlorination of hydroxynicotinic acids. See: PrepChem.com, "Synthesis of 2-chloronicotinic acid".[1] Link

-

Friedländer Synthesis Overview: Organic Chemistry Portal, "Friedländer Synthesis".[1] Link

-

Pyrano[2,3-b]pyridine Synthesis: Molecules, "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives" (Analogous chemistry for fused pyrans). Link

-

1,8-Naphthyridine Properties: Wikipedia, "1,8-Naphthyridine".[1][4] Link[1]

-

Knoevenagel Condensation Protocols: Sigma-Aldrich, "Knoevenagel Condensation Reaction".[1] Link

Sources

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Fluorinated Schiff Bases in Modern Chemistry

The condensation reaction between an aldehyde and a primary amine to form a Schiff base, a structure containing an azomethine or imine (-C=N-) group, is a cornerstone of synthetic chemistry.[1][2] When the aldehyde precursor is 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde, a unique combination of functionalities is introduced into the resulting Schiff base. The trifluoromethyl group, a well-known bioisostere for various functional groups, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The 2-hydroxy group on the pyridine ring is of particular interest due to its ability to form intramolecular hydrogen bonds with the imine nitrogen, which can influence the molecule's conformation and electronic properties.[2] Furthermore, the pyridine nitrogen itself can act as a coordination site for metal ions.

Schiff bases are not merely synthetic curiosities; they are pivotal in a multitude of applications. They serve as crucial intermediates in organic synthesis, as ligands in coordination chemistry for the formation of metal complexes with diverse catalytic and material properties, and, most notably, as biologically active compounds.[3] The imine linkage is essential for the biological activity of many Schiff base derivatives, which have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4] This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde.

Reaction Mechanism: The Formation of the Azomethine Linkage

The formation of a Schiff base from 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.

-

Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine or Schiff base. This dehydration step is the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (water).

The pH of the reaction medium is a critical parameter. A slightly acidic medium is generally optimal as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the amine nucleophile, which would render it unreactive.

Caption: General workflow for Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde and a generic primary amine.

Materials:

-

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

-

Substituted primary amine (e.g., aniline, benzylamine, etc.)

-

Absolute Ethanol (EtOH)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde in 15-20 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

-

Addition of Amine: To the stirred solution, add a stoichiometric equivalent (1.0 mmol) of the desired primary amine.

-

Catalysis (Optional): Add 1-2 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. A typical reaction time is 2-4 hours.[2]

-

Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.

-

Filtration: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: If the product does not precipitate or requires further purification, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a moderate temperature.

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are commonly employed:

| Technique | Expected Observations | Interpretation |

| FTIR Spectroscopy | A strong absorption band in the region of 1600-1650 cm⁻¹.A broad absorption band in the region of 2500-3200 cm⁻¹. | The C=N (azomethine) stretching vibration, confirming the formation of the imine bond.The O-H stretching vibration of the phenolic hydroxyl group, often broadened due to intramolecular hydrogen bonding with the imine nitrogen. |

| ¹H NMR Spectroscopy | A singlet in the region of δ 8.0-9.0 ppm.A broad singlet at a downfield chemical shift (often > δ 10 ppm).Signals corresponding to the aromatic protons of both the aldehyde and amine moieties. | The proton of the azomethine group (-CH=N-).The proton of the phenolic hydroxyl group, deshielded due to hydrogen bonding.Confirms the incorporation of both starting materials into the final product. |

| ¹³C NMR Spectroscopy | A signal in the region of δ 160-170 ppm.Signals corresponding to the aromatic carbons and the trifluoromethyl carbon. | The carbon of the azomethine group (-CH=N-).Provides a complete carbon skeleton of the molecule. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base. | Confirms the molecular weight of the synthesized compound. |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional structure of the molecule in the solid state. | Confirms the molecular connectivity, bond lengths, bond angles, and intermolecular interactions. It can also provide evidence for the tautomeric form (enol-imine vs. keto-amine) and the intramolecular hydrogen bonding.[2] |

Structural Insights: Tautomerism and Hydrogen Bonding

Schiff bases derived from 2-hydroxy-substituted aldehydes, such as 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde, can exist in two tautomeric forms: the enol-imine form and the keto-amine form.[2] The equilibrium between these two forms is influenced by the solvent, temperature, and the electronic nature of the substituents. The presence of a strong intramolecular O-H···N hydrogen bond generally favors the enol-imine tautomer.[2] This hydrogen bonding creates a stable six-membered ring and contributes to the overall planarity and rigidity of the molecule.[2]

Caption: Tautomeric forms of 2-hydroxy Schiff bases.

Note: The above DOT script is a template. Actual chemical structure images would be needed for a precise visual representation.

Applications in Drug Discovery and Materials Science

Schiff bases are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[3] The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound. Therefore, Schiff bases derived from 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde are promising candidates for the development of novel therapeutic agents.

-

Antimicrobial Agents: Many Schiff bases and their metal complexes exhibit potent antibacterial and antifungal activities.[4] The imine bond is often crucial for this activity.

-

Anticancer Agents: A significant number of Schiff base derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[3]

-

Anti-inflammatory Agents: Some Schiff bases have shown promising anti-inflammatory properties.

-

Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations due to their stability and tunable electronic and steric properties.

-

Sensors: The ability of the imine nitrogen and the phenolic oxygen to coordinate with metal ions makes these compounds suitable for the development of chemosensors for the detection of specific metal ions.

Conclusion

The reaction of 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde with primary amines provides a straightforward and efficient route to a diverse range of Schiff bases. These compounds are of significant interest due to their unique structural features, including the presence of a trifluoromethyl group, a 2-hydroxypyridine moiety, and the potential for intramolecular hydrogen bonding and tautomerism. The versatile biological activities and coordination properties of these Schiff bases make them valuable targets for further investigation in the fields of medicinal chemistry, catalysis, and materials science. The protocols and characterization data provided in this application note serve as a valuable resource for researchers exploring the synthesis and applications of this important class of compounds.

References

-

IOSR Journal of Applied Chemistry. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Retrieved from [Link]

-

Jetir. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]

-

MDPI. (2023). Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. Retrieved from [Link]

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

Semantic Scholar. (2018). Synthesis of Schiff bases derived from 2-hydroxy-1- naphth- aldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Introduction: The Significance of Trifluoromethylated Schiff Bases

Schiff bases, compounds bearing the characteristic azomethine or imine (-C=N-) functional group, are cornerstones of coordination chemistry and medicinal chemistry.[1][2] Their facile synthesis, structural versatility, and the diverse reactivity of the imine bond have established them as privileged ligands in catalysis and as scaffolds for the development of novel therapeutic agents.[3][4] The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and bioavailability. The strong electron-withdrawing nature of the -CF₃ group can also significantly influence the electronic properties and, consequently, the biological activity of the parent molecule.

This guide provides a comprehensive overview of the synthesis of Schiff bases derived from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, a heterocyclic aldehyde that combines the chelating ability of a 2-hydroxypyridine moiety with the unique properties imparted by the trifluoromethyl substituent. These compounds are of significant interest to researchers in drug development and materials science due to their potential as ligands for metal complexes with interesting catalytic or biological properties.[2][5]

Reaction Mechanism: A Tale of Two Steps

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds through a two-step mechanism, which can be catalyzed by either acid or base, or simply promoted by heat.[3]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde. This leads to the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to yield a neutral carbinolamine intermediate.

-

Dehydration: The carbinolamine, being a hemiaminal, is often unstable. Under the reaction conditions, it undergoes elimination of a water molecule (dehydration) to form the stable imine, or Schiff base. This step is typically the rate-determining step and is often facilitated by heating or the presence of a catalyst.

Diagram: General Mechanism of Schiff Base Formation

Caption: General reaction scheme for the formation of a Schiff base from an aldehyde and a primary amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde. Two common methods are presented: a conventional reflux method and a green, microwave-assisted method.

Protocol 1: Conventional Synthesis via Reflux

This method is a robust and widely used procedure for the synthesis of Schiff bases.

Materials:

-

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

-

Substituted primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount, optional)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde in a minimal amount of absolute ethanol.

-

To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.

-

Optional: Add a few drops of glacial acetic acid to catalyze the reaction.[6]

-

The reaction mixture is then refluxed with continuous stirring for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion of the reaction, the mixture is cooled to room temperature. The solid product, if precipitated, is collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure to obtain the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[8]

Protocol 2: Green Synthesis via Microwave Irradiation

This method offers a more environmentally friendly and often faster alternative to conventional heating.[8]

Materials:

-

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

-

Substituted primary amine

-

Microwave-safe reaction vessel

-

Domestic or laboratory microwave oven

Procedure:

-

In a microwave-safe vessel, place equimolar amounts of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde and the primary amine.

-

The mixture can be irradiated without a solvent, or with a minimal amount of a polar solvent like ethanol for better heat distribution.[8] Natural acid catalysts like lemon juice can also be explored for a greener approach.

-

The reaction vessel is placed in a microwave oven and irradiated at a low to medium power setting (e.g., 160-300 W) for short intervals of 30-60 seconds.[8]

-

The reaction progress is monitored by TLC between irradiations.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solid product is then washed with cold water and recrystallized from ethanol to afford the pure Schiff base.

Diagram: Experimental Workflow for Schiff Base Synthesis

Caption: A typical experimental workflow for the synthesis and characterization of Schiff bases.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are routinely employed:

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | To identify the functional groups present. | Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[9] Disappearance of the C=O stretching band of the aldehyde and the N-H bending vibration of the primary amine. A broad O-H stretching band may be observed. |

| ¹H NMR Spectroscopy | To determine the proton environment in the molecule. | A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the downfield region (δ 8.0-10.0 ppm).[10][11] Signals corresponding to the aromatic and other protons of the aldehyde and amine moieties will also be present. The phenolic -OH proton signal can be observed at a very downfield chemical shift due to hydrogen bonding.[10] |

| ¹³C NMR Spectroscopy | To identify the carbon skeleton of the molecule. | A signal for the imine carbon (-C=N-) is expected in the range of δ 145-165 ppm.[12][13] |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base should be observed.[14][15] |

| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula.[16] |

| X-ray Crystallography | To determine the three-dimensional structure of the molecule in the solid state. | Provides definitive structural proof and information on bond lengths, bond angles, and intermolecular interactions.[17][18][19] |

Applications and Future Perspectives

Schiff bases derived from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde are promising candidates for a variety of applications:

-

Medicinal Chemistry: These compounds can be screened for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The presence of the trifluoromethyl group is anticipated to enhance their pharmacological profiles.

-

Coordination Chemistry: The 2-hydroxypyridine moiety provides an excellent N,O-bidentate chelation site for the formation of stable metal complexes. These complexes can be investigated for their catalytic activity in various organic transformations.

-

Materials Science: The unique electronic and photophysical properties of these Schiff bases and their metal complexes could be exploited in the development of sensors, dyes, and nonlinear optical materials.

The synthesis of a library of these Schiff bases by varying the primary amine component will provide a valuable platform for structure-activity relationship (SAR) studies, paving the way for the rational design of new functional molecules.

References

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. ijfmr.com [ijfmr.com]

- 4. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. hydroxy schiff bases: Topics by Science.gov [science.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. mdpi.com [mdpi.com]

- 11. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scienceopen.com [scienceopen.com]

- 14. eurjchem.com [eurjchem.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. chemijournal.com [chemijournal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Chemoselective Reduction of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Abstract

This application note details the protocol for the chemoselective reduction of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (CAS: 119842-88-5) to its corresponding alcohol, (2-Hydroxy-5-(trifluoromethyl)pyridin-3-yl)methanol . This transformation is a critical step in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and advanced agrochemicals.

The presence of the electron-withdrawing trifluoromethyl (

Scientific Foundation & Mechanistic Insight

Tautomerism and Solubility

The substrate, nominally "2-hydroxypyridine," exists predominantly as the 2-pyridone (lactam) tautomer in both solid state and polar solvents (e.g., Methanol, DMSO).

-

Impact on Protocol: The 2-pyridone form exhibits high lattice energy, often leading to poor solubility in non-polar solvents. A polar protic solvent (Methanol) or a co-solvent system (THF/MeOH) is required to solubilize the substrate for reduction.

-

Electronic Effect: The amide-like resonance of the 2-pyridone donates electron density into the ring, but the C5-trifluoromethyl group (

,

Reagent Selection: Why Sodium Borohydride?

While Lithium Aluminum Hydride (

-

Chemoselectivity: It reduces the aldehyde to the alcohol without affecting the

group or the pyridine ring unsaturation. -

Safety: It avoids the violent reactivity associated with

. -

Compatibility: It functions effectively in alcoholic solvents required to dissolve the pyridone substrate.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Substrate | Reactant | 1.0 | 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde |

| Reductant | 0.6 - 1.0 | Theoretical req is 0.25, but excess ensures completion. | |

| Methanol | Solvent | 10-15 Vol | Anhydrous preferred to minimize impurity formation. |

| THF | Co-Solvent | 0-5 Vol | Optional: Add if substrate solubility is poor. |

| 1M HCl | Quench | Excess | For destroying residual hydride. |

Step-by-Step Procedure

Step 1: Solubilization

-

Charge the reaction vessel with 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (1.0 eq).

-

Add Methanol (10 volumes). Stir at Room Temperature (RT) for 10 minutes.

-

Observation Point: If the solution remains turbid, add THF (up to 5 volumes) until a clear solution or a fine, stirrable suspension is achieved.

-

Cool the mixture to

using an ice bath.

Step 2: Reduction

-

Add

(0.6 eq) portion-wise over 15 minutes. -

Allow the reaction to warm to RT and stir for 1–2 hours.

Step 3: In-Process Control (IPC)

-

Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC.

-

Target: Disappearance of the aldehyde peak. The alcohol product is more polar (lower

).

Step 4: Quench & Workup

-

Cool the mixture back to

. -

Slowly add 1M HCl dropwise until pH

4–5. This destroys excess borohydride and breaks the boron-alkoxide complex. -

Concentrate the mixture under reduced pressure to remove Methanol/THF.

-

Dilute the aqueous residue with water.

-

Critical Step: The product (pyridone alcohol) is amphoteric. Adjust pH to

6–7 using saturated

-

-

Isolation: Filter the precipitated solid. If no precipitate forms, extract with Ethyl Acetate (

vol), dry over

Visual Workflows

Reaction Pathway & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the reduction pathway.

Figure 1: Reaction pathway showing the dominant 2-pyridone tautomer undergoing hydride reduction.

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for solubility and isolation challenges.

Analytical Validation (QC)

To validate the success of the reaction, compare the starting material and product using

| Feature | Substrate (Aldehyde) | Product (Alcohol) |

| Aldehyde Proton | Singlet at | Absent |

| Methylene ( | Absent | Singlet/Doublet at |

| Pyridine Ring | 2 distinct aromatic protons | 2 distinct aromatic protons (slight upfield shift) |

| Appearance | Yellow/Off-white solid | White solid |

Note: In DMSO-

References

-

Guidechem. (2025).[3] Synthesis method of 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE. Link

-

Ningbo Inno Pharmchem. (2026). Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. Link

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Link

-

WuXi Biology. (2025).[3] Tautomerism of 2-Hydroxypyridine and 2-Pyridone. Link

-

ChemicalBook. (2025).[3] 2-Hydroxy-5-trifluoromethylpyridine synthesis and properties. Link

Sources

Developing novel inhibitors using a 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde scaffold

Abstract

The incorporation of trifluoromethyl (

Rationale & Scaffold Chemistry

The "Magic Methyl" Effect

The 5-trifluoromethyl group is not merely a hydrophobic bulwark; it acts as a metabolic shield.[4] By replacing a hydrogen or methyl group with

Tautomeric Considerations

HTNA exists in equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.[4] In solution and solid states, the 2-pyridone tautomer predominates. This is crucial for drug design: the amide-like lactam motif (

Key Chemical Features:

-

C3-Aldehyde: Highly reactive electrophile for condensation and reductive amination.[4]

-

C5-Trifluoromethyl: Lipophilic metabolic blocker (

).[4] -

C2-Oxygen: Tautomeric handle for H-bonding or conversion to leaving groups (Cl/Br).[4]

Synthetic Protocols

Protocol A: One-Pot Synthesis of 1,8-Naphthyridin-2(1H)-ones

Target Application: Construction of the primary pharmacophore core.[4]

Direct Friedländer synthesis typically requires an amino group at C2. However, HTNA can be converted directly into 1,8-naphthyridin-2(1H)-ones via a modified cyclocondensation using ammonium acetate as the nitrogen source.

Materials:

-

Substrate: 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (1.0 equiv)[4]

-

Reagent: Acetophenone derivative (e.g., 4-fluoroacetophenone) (1.0 equiv)

-

Nitrogen Source: Ammonium Acetate (

) (2.0 - 3.0 equiv)[4] -

Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Piperidine (cat.)[4]

-

Temperature: Reflux (

)[4]

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve HTNA (1.0 mmol, 191 mg) and the acetophenone derivative (1.0 mmol) in Glacial Acetic Acid (5 mL).

-

Activation: Add Ammonium Acetate (3.0 mmol, 231 mg) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to

for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot ( -

Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL). The product typically precipitates as a solid.[4]

-

Purification: Filter the precipitate and wash with cold water (

) and cold diethyl ether (

Validation Criteria:

-

1H NMR: Disappearance of the aldehyde singlet (

ppm).[4] Appearance of naphthyridine ring protons ( -

Yield Target:

.

Protocol B: Divergent Library Synthesis via Reductive Amination

Target Application: Exploring the solvent-exposed regions of the binding pocket.[4]

The C3-aldehyde allows for the rapid generation of secondary/tertiary amine libraries without affecting the core scaffold.[4]

Materials:

-

Substrate: HTNA (1.0 equiv)[4]

-

Amine Partner: Primary or Secondary Amine (1.1 equiv)[4]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[4]

-

Solvent: 1,2-Dichloroethane (DCE) or THF[5]

-

Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for facilitating imine formation.[4]

Step-by-Step Methodology:

-

Imine Formation: In a vial, mix HTNA (0.5 mmol) and the amine (0.55 mmol) in DCE (3 mL). Add Acetic Acid (0.5 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: HTNA may be partially insoluble initially but will dissolve as the imine forms.[4]

-

Reduction: Add STAB (0.75 mmol, 159 mg) in one portion.

-

Expert Tip: Do NOT use Sodium Borohydride (

) as it reduces aldehydes too quickly, leading to the alcohol byproduct. STAB is milder and selective for the imine.[4]

-

-

Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench with saturated aqueous

(5 mL). Extract with EtOAc ( -

Purification: Dry organics over

, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Data Summary & Visualization

Table 1: Comparative Reactivity & Properties

| Property/Reaction | 2-Hydroxy-5-(CF3)nicotinaldehyde | Standard Nicotinaldehyde | Impact of CF3 |

| LogP (Lipophilicity) | ~1.8 (Est.)[4] | ~0.4 | Increased: Improves membrane permeability. |

| Metabolic Stability | High (C5 blocked) | Low (C5 oxidizable) | Enhanced: Blocks P450 metabolism. |

| Aldehyde Reactivity | Moderate | High | Modulated: CF3 withdraws e-, making C=O more electrophilic but hydration prone. |

| pKa (OH/NH) | ~7.5 | ~11.0 | Acidified: Stronger H-bond donor capability.[4] |

Diagram 1: Synthetic Workflow for Kinase Inhibitor Discovery

Caption: Divergent synthetic pathways from the HTNA scaffold yielding fused bicyclic cores (Protocol A) or side-chain decorated probes (Protocol B).

Diagram 2: Tautomeric Binding Mode Mechanism

Caption: The keto-tautomer (2-pyridone) mimics the ATP adenine ring, facilitating critical H-bond interactions within the kinase hinge region.[4]

Troubleshooting & Optimization

-

Solubility Issues: HTNA is sparingly soluble in non-polar solvents.[4] For Reductive Amination (Protocol B), if the starting material does not dissolve in DCE, add dry Methanol (up to 10% v/v) as a co-solvent.

-

Stalled Condensation (Protocol A): If the reaction stalls, the water byproduct may be inhibiting the equilibrium. Add molecular sieves (

) or use a Dean-Stark trap if scaling up to remove water.[4] -

Storage: The aldehyde moiety is susceptible to air oxidation to the carboxylic acid.[4] Store under Argon at

.[4]

References

-

BenchChem Technical Support. (2025).[2] The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Retrieved from [4]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 147443, 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [4]

-

Organic Chemistry Portal. (2024).[6] Synthesis of 1,8-naphthyridines. Retrieved from [4]

-

Master Organic Chemistry. (2017). Reductive Amination: A Guide to Synthesis. Retrieved from

-

Sigma-Aldrich. (2024).[4] Product Specification: 2-Hydroxy-5-(trifluoromethyl)pyridine derivatives. Retrieved from [4]

Sources

- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. youtube.com [youtube.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

Application Notes and Protocols for 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde in Crop Protection Research

Introduction: The Rationale for Investigating 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

The relentless evolution of pesticide resistance in plant pathogens necessitates a continuous search for novel chemical entities with unique modes of action. The trifluoromethylpyridine (TFMP) scaffold has proven to be a cornerstone in modern agrochemical discovery, with numerous commercial products demonstrating its value in creating potent and effective crop protection agents.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and membrane permeability, often lead to enhanced biological activity.[2]

While many TFMP derivatives have been explored, 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde remains a relatively under-investigated molecule. Its structure, however, presents a compelling case for its potential as a novel crop protection agent. The presence of a reactive aldehyde group, a phenolic hydroxyl group, and the trifluoromethyl-substituted pyridine ring creates a multifunctional molecule with the potential for several modes of action. The aldehyde functionality can readily form Schiff bases with amino groups in essential fungal enzymes, potentially leading to their inactivation. This document provides a comprehensive guide for the synthesis, evaluation, and application of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde as a putative fungicidal agent in crop protection research.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| Appearance | Off-white to yellow crystalline powder | Assumed based on similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, and acetone. Sparingly soluble in water. | Assumed based on structure |

Proposed Synthesis Protocol

The synthesis of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde can be achieved through a multi-step process, adapted from established methodologies for the synthesis of similar aromatic hydroxy aldehydes.[3][4] A plausible synthetic route is outlined below.

Workflow for the Synthesis of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Caption: Proposed two-step synthesis of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde.

Step-by-Step Synthesis Methodology

Step 1: Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dioxane, add an aqueous solution of a strong base like sodium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Hydroxy-5-(trifluoromethyl)pyridine.

Step 2: Formylation of 2-Hydroxy-5-(trifluoromethyl)pyridine

-

Dissolve 2-Hydroxy-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of glacial acetic acid and trifluoroacetic acid.

-

Add hexamethylenetetramine (HMTA) (1.5 eq) portion-wise to the solution while maintaining the temperature below 40 °C.

-

Heat the reaction mixture to 90-100 °C for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and quench by pouring it into a mixture of ice and water.

-

The product, 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.